N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide
Overview
Description
N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide, also known as MPWB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPWB is a member of the benzamide family and is known to have an impact on the central nervous system.
Mechanism of Action
The exact mechanism of action of N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide is not yet fully understood. However, it is believed that N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide acts on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine. N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide is also known to have an impact on the immune system, which may contribute to its therapeutic effects in cancer treatment.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have several biochemical and physiological effects. In animal studies, N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been found to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to have an impact on the immune system, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide. One potential area of investigation is the development of new therapeutic applications for N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide, particularly in the treatment of neurological disorders and cancer. Another area of interest is the elucidation of the exact mechanism of action of N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide, which may lead to the development of more effective and targeted therapies. Additionally, the development of new synthesis methods for N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide may improve its availability and purity for research purposes.
Scientific Research Applications
N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Several studies have reported that N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide has a positive effect on the central nervous system, particularly in the treatment of anxiety and depression. N-(3-methylphenyl)-4-(1-piperidinylmethyl)benzamide has also shown promising results in the treatment of various types of cancer, including breast cancer and lung cancer.
properties
IUPAC Name |
N-(3-methylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-6-5-7-19(14-16)21-20(23)18-10-8-17(9-11-18)15-22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAUCHFNEOFCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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